molecular formula C24H22ClF3N4O2 B2386104 N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide CAS No. 478262-22-5

N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide

Cat. No.: B2386104
CAS No.: 478262-22-5
M. Wt: 490.91
InChI Key: SRCCPXGWDLDPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide is a useful research compound. Its molecular formula is C24H22ClF3N4O2 and its molecular weight is 490.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Subtypes and Antinociception

  • Research indicates that different serotonin receptor subtypes contribute to antinociception (pain relief) produced by 5-hydroxytryptamine (5-HT) in rats. This finding highlights the complex interplay between various serotonin receptors in pain modulation (Jeong, Choi, & Yoon, 2004).

Glycine Transporter 1 Inhibitor Development

  • A study focusing on the development of a Glycine Transporter 1 (GlyT1) inhibitor, which is crucial for neurotransmitter regulation in the central nervous system, identified a compound with potent GlyT1 inhibitory activity and favorable pharmacokinetics, demonstrating its potential therapeutic applications (Yamamoto et al., 2016).

Development of N-Aminoalkyl Derivatives

  • Synthesis and evaluation of N-aminoalkyl derivatives of pyridinedicarboxamides have been studied, with findings indicating variations in toxicity and pharmacological activity. This research contributes to the understanding of the chemical properties and potential therapeutic applications of these compounds (Śladowska et al., 1995).

5-HT1A Receptor Antagonists

  • Research on 5-HT1A receptor antagonists has led to the development of new compounds with high affinity for these receptors. Such antagonists are valuable in studying serotonergic neurotransmission and have potential implications in treating neurological disorders (Marchais-Oberwinkler et al., 2005).

Metabolism of Antineoplastic Tyrosine Kinase Inhibitors

  • A study on the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor used in Chronic Myelogenous Leukemia, identified the main metabolic pathways in humans, highlighting the significance of understanding drug metabolism for effective cancer treatment (Gong et al., 2010).

Radiolabeled Antagonists for PET Studies

  • Research involving radiolabeled antagonists such as [(18)F]p-MPPF provides valuable insights into the study of 5-HT(1A) receptors using positron emission tomography (PET). This is crucial for understanding serotonergic neurotransmission in both animal and human studies (Plenevaux et al., 2000).

Serotonin 4 Receptor Agonists and Gastrointestinal Motility

  • The development of benzamide derivatives as selective serotonin 4 receptor agonists has implications for enhancing gastrointestinal motility. These compounds show potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Properties

IUPAC Name

N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClF3N4O2/c1-34-20-4-2-3-16(13-20)23(33)30-18-5-7-19(8-6-18)31-9-11-32(12-10-31)22-21(25)14-17(15-29-22)24(26,27)28/h2-8,13-15H,9-12H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCCPXGWDLDPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.